molecular formula C10H11BrN4O2 B11833190 tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate

tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate

Cat. No.: B11833190
M. Wt: 299.12 g/mol
InChI Key: MVGRNPWBKMNORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is a high-value chemical intermediate in medicinal chemistry and drug discovery. Its primary research application lies in the synthesis of novel pyrazolopyrimidine-based compounds designed as potent kinase inhibitors . The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of the purine ring found in ATP, making it a versatile building block for developing therapeutics that target kinase signaling pathways . This brominated derivative is particularly useful in cross-coupling reactions, allowing researchers to introduce diverse structural motifs at the 3-position to optimize biological activity and physicochemical properties . Recent scientific investigations highlight the critical role of this scaffold in the design of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, which are promising agents for targeted cancer therapy . Compounds featuring this core structure have demonstrated significant in vitro anti-proliferative activity against various human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's solubility and handles for further synthetic manipulation. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

Molecular Formula

C10H11BrN4O2

Molecular Weight

299.12 g/mol

IUPAC Name

tert-butyl 3-bromopyrazolo[3,4-d]pyrimidine-1-carboxylate

InChI

InChI=1S/C10H11BrN4O2/c1-10(2,3)17-9(16)15-8-6(7(11)14-15)4-12-5-13-8/h4-5H,1-3H3

InChI Key

MVGRNPWBKMNORX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=NC=NC=C2C(=N1)Br

Origin of Product

United States

Preparation Methods

Conventional Cyclization with Hydrazine Derivatives

A widely adopted method involves condensing 5-aminopyrazole derivatives with β-cyano esters or nitriles under acidic conditions. For example, ethyl 4-cyano-1H-pyrazol-5-ylimidoformate reacts with aromatic nitriles in dioxane under HCl gas to yield the pyrazolo[3,4-d]pyrimidine scaffold. Key parameters include:

  • Temperature : Reflux (90–110°C) for 6–8 hours.

  • Solvents : Dioxane, ethanol, or dimethylformamide (DMF).

  • Catalysts : Piperidine or triethylamine to facilitate cyclization.

The reaction proceeds via nucleophilic attack of the pyrazole amine on the nitrile carbon, followed by intramolecular cyclization to form the pyrimidine ring.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. A protocol using potassium tert-butoxide (KOtBu) in a microwave reactor at 960 W for 2.5–3.5 minutes achieves cyclization with 85–92% yields. Advantages over conventional methods include:

  • Time reduction : From hours to minutes.

  • Improved purity : Reduced side reactions due to uniform heating.

Bromination Strategies for Position 3

Introducing bromine at position 3 requires careful selection of reagents to ensure regioselectivity and avoid over-bromination.

Electrophilic Bromination

Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or carbon tetrachloride (CCl₄) is effective. For example:

  • Conditions : 0–5°C, 2–4 hours.

  • Catalysts : Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to direct bromination to the electron-rich pyrazole ring.

This method selectively brominates position 3 due to the ring’s electronic profile, with yields ranging from 70–85%.

Radical Bromination

Radical-initiated bromination using NBS and azobisisobutyronitrile (AIBN) in refluxing CCl₄ offers an alternative for substrates sensitive to acidic conditions. The reaction proceeds via a chain mechanism, achieving 65–75% yields.

Protection of the Pyrazole Nitrogen

The tert-butyl carbamate group is introduced via a Schutz reaction with di-tert-butyl dicarbonate (Boc₂O).

Standard Boc Protection Protocol

  • Reagents : Boc₂O (1.2 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Solvents : Tetrahydrofuran (THF) or DCM.

  • Conditions : Room temperature, 12–24 hours.

The reaction’s success hinges on maintaining anhydrous conditions to prevent Boc group hydrolysis. Yields typically exceed 90% after column purification.

Microwave-Assisted Protection

Microwave irradiation (300 W, 80°C, 10 minutes) accelerates the reaction, achieving comparable yields while reducing side product formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterConventional MethodMicrowave Method
Solvent Dioxane, DMFTHF, DCM
Temperature 90–110°C80–100°C
Time 6–8 hours2.5–3.5 minutes
Yield 70–85%85–92%

Microwave methods reduce energy consumption and improve reproducibility, particularly in large-scale syntheses.

Regioselectivity Challenges

Bromination at position 3 competes with position 5 due to the pyrimidine ring’s electron-deficient nature. Using FeBr₃ as a catalyst suppresses this by stabilizing the transition state at position 3.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR :

    • tert-butyl protons: δ 1.4–1.6 (9H, s).

    • Pyrazole C3-H: δ 8.2–8.4 (1H, s).

  • ¹³C NMR :

    • Boc carbonyl: δ 153.2 ppm.

    • Pyrimidine C4: δ 160.1 ppm.

  • HRMS : [M+H]⁺ at m/z 325.03 (calculated: 325.05).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity, with retention times of 6.2–6.5 minutes under isocratic conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H12BrN3O2
Molecular Weight : 298.14 g/mol
IUPAC Name : tert-butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate
CAS Number : 1286755-24-5

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities. The bromine substituent at the 3-position enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and thymidine phosphorylase (TP) .
  • Case Studies : In vitro studies have demonstrated that certain derivatives of pyrazolo[3,4-d]pyrimidines significantly inhibit the growth of various cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells .

Antiviral Properties

The compound's structural features make it a candidate for antiviral drug development:

  • Targeting Influenza Virus : Recent studies focused on developing inhibitors that target the RNA-dependent RNA polymerase of influenza A virus have identified similar heterocycles as effective disruptors of viral replication processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tert-butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives:

Structural FeatureImpact on Activity
Bromine SubstitutionEnhances binding affinity to target enzymes
Tert-butyl GroupIncreases lipophilicity and cellular uptake
Pyrazole RingEssential for biological activity against cancer and viral targets

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolopyrimidine core play crucial roles in binding to these targets, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Mechanistic Differences

  • Target Specificity : Unlike 4c , which selectively inhibits Fyn kinase, other pyrazolo-pyrimidine derivatives (e.g., Tintori et al.’s compounds) target Hck or Abl kinases, showing divergent therapeutic applications .
  • Substituent Effects : The bromine atom at position 3 in 4c is critical for its kinase inhibitory activity. Replacement with hydroxyl or silyl groups (as in Ibrutinib impurities) diminishes potency due to reduced electrophilicity .
  • Protecting Groups : The tert-butyl carboxylate in 4c enhances solubility and bioavailability compared to SEM-protected derivatives, which require harsh deprotection conditions .

Pharmacokinetic and Toxicological Profiles

  • 4c: Demonstrates minimal toxicity in healthy peripheral blood mononuclear cells (PBMCs) at 15 µM, indicating a favorable therapeutic window .
  • Nonyl 3,4-D Derivatives: While structurally distinct, these antifungal agents highlight how bromine-like substituents (e.g., nonyl chains) can reduce toxicity in models like C. elegans and zebrafish .

Research Findings and Implications

  • 4c ’s specificity for Fyn kinase makes it a promising candidate for rare HMs with overexpressed SFKs, such as NK cell leukemia .
  • Structural comparisons emphasize the necessity of the bromo-carboxylate motif for kinase inhibition, guiding future drug design.
  • Lessons from non-pyrazolo-pyrimidine systems (e.g., Nonyl 3,4-D derivatives) suggest that nanoformulation could enhance 4c’s delivery and reduce off-target effects .

Biological Activity

tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C11H12BrN3O2
  • Molecular Weight: 302.17 g/mol
  • CAS Number: 1022150-11-3

The structural representation of this compound indicates the presence of a bromine atom at the 3-position of the pyrazolo ring, which is crucial for its biological activity.

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives often act as inhibitors of various kinases, which are essential for cell signaling pathways involved in cancer and other diseases. The presence of the bromine atom in this compound may enhance its binding affinity to target proteins, making it a promising candidate for drug development.

Inhibitory Activities

A study highlighted that related compounds exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have shown IC50 values in the low micromolar range against CDK2 and CDK9 . This suggests that this compound could similarly exhibit potent kinase inhibition.

Anticancer Activity

In vitro studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cellular proliferation in various cancer cell lines such as HeLa and HCT116. The mechanism involves inducing apoptosis and cell cycle arrest .

For example, a derivative with a similar structure was tested for its effect on A375 human melanoma cells, showing a significant reduction in cell viability at concentrations as low as 5 µM .

TRK Inhibition

Tropomyosin receptor kinases (TRKs) are implicated in several cancers due to their role in cell growth and differentiation. Compounds derived from the pyrazolo[3,4-d]pyrimidine framework have been evaluated for their ability to inhibit TRK activity. One study found that specific derivatives showed promising results in inhibiting TRKA with IC50 values below 100 nM .

Table of Biological Activities

Activity Target IC50 Value (µM) Reference
CDK2 InhibitionCyclin-dependent kinase0.36
CDK9 InhibitionCyclin-dependent kinase1.8
Cellular Proliferation InhibitionHeLa Cells5
TRKA InhibitionTropomyosin receptor kinase<0.1

Q & A

Basic: What are the key considerations for synthesizing tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate with high purity?

Synthesis typically involves bromination of a pyrazolo[3,4-d]pyrimidine precursor under controlled conditions. Key parameters include:

  • Temperature : Optimal bromination occurs at 0–25°C to avoid side reactions (e.g., over-bromination) .
  • Solvent Selection : Polar aprotic solvents like DMF or DCM enhance reactivity while stabilizing intermediates .
  • Protecting Groups : The tert-butyl carbamate group must remain intact during bromination; anhydrous conditions prevent hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves ≥97% purity .

Basic: How can NMR and HPLC-MS be utilized to confirm the structure and purity of this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR :
    • The tert-butyl group appears as a singlet at ~1.4 ppm (<sup>1</sup>H) and 28–30 ppm (<sup>13</sup>C).
    • Pyrazolo[3,4-d]pyrimidine protons resonate between 8.0–9.0 ppm, with deshielding observed for the brominated C3 position .
  • HPLC-MS :
    • Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities.
    • ESI-MS should show [M+H]<sup>+</sup> at m/z 315.13 (C10H11BrN4O3) .

Advanced: How do reaction conditions influence the regioselectivity of bromination in pyrazolo[3,4-d]pyrimidine systems?

Bromination at C3 versus other positions (e.g., C5) depends on:

  • Electrophilic vs. Radical Pathways : NBS (N-bromosuccinimide) in DMF favors electrophilic substitution at electron-rich positions, while radical initiators (e.g., AIBN) may alter selectivity .
  • Steric Effects : The tert-butyl group directs bromination to C3 by shielding adjacent positions .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic products (C3), while higher temperatures (40°C) may lead to thermodynamic redistribution .

Advanced: What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths/angles or disorder in the tert-butyl group can arise due to:

  • Twinned Crystals : Use SHELXL for refinement with TWIN/BASF commands to model twin domains .
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) to heavy atoms (Br, O) and restrain light atoms (H) with ISOR .
  • Validation Tools : Check PLATON alerts for missed symmetry or over-constrained models .

Advanced: How does the bromine substituent affect the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The C3-bromine acts as a superior leaving group compared to chloro or iodo analogs due to:

  • Electronegativity : Bromine’s moderate electronegativity balances oxidative addition (facilitated by Pd<sup>0</sup>) and reductive elimination .
  • Steric Profile : Smaller than iodine, bromine minimizes steric hindrance with catalysts like Pd(PPh3)4 .
  • Optimized Conditions : Use 1–2 mol% Pd catalyst, K2CO3 base, and DME/H2O solvent at 80°C for >90% coupling efficiency .

Methodological: What analytical approaches quantify trace impurities (e.g., deprotected intermediates) in this compound?

  • HPLC-DAD/ELSD : Detect impurities at 0.1% level using a gradient elution (10→90% acetonitrile in 20 min) .
  • LC-HRMS : Identify deprotected species (e.g., 3-bromo-1H-pyrazolo[3,4-d]pyrimidine) via exact mass (<i>m/z</i> 215.98 for C5H3BrN4) .
  • NMR <sup>19</sup>F or <sup>11</sup>B : Probe for residual fluorinated or boron-containing byproducts if applicable .

Methodological: How can computational modeling predict biological activity of this compound as a kinase inhibitor?

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK3 kinase). The pyrazolo[3,4-d]pyrimidine core mimics adenine .
  • MD Simulations : Assess stability of the bromine-mediated hydrophobic interactions over 100 ns trajectories (AMBER force field) .
  • QSAR : Correlate Hammett σp values of substituents (Br σp = 0.23) with IC50 data .

Methodological: What are best practices for storing this compound to prevent degradation?

  • Temperature : Store at –20°C in sealed amber vials to block light-induced radical bromine loss .
  • Desiccants : Include silica gel to mitigate hydrolysis of the tert-butyl carbamate group .
  • Stability Monitoring : Annual HPLC analysis to detect degradation (<2% over 12 months under recommended conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.